molecular formula C27H26FN3O3 B2395589 1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-03-5

1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Katalognummer: B2395589
CAS-Nummer: 1018125-03-5
Molekulargewicht: 459.521
InChI-Schlüssel: ZWTSLUISMOWNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring:

  • A 2-fluorophenyl group at position 1 of the pyrrolidinone ring.
  • A benzimidazole moiety at position 4, linked via a 2-hydroxy-3-(3-methylphenoxy)propyl chain.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-18-7-6-8-21(13-18)34-17-20(32)16-31-25-12-5-3-10-23(25)29-27(31)19-14-26(33)30(15-19)24-11-4-2-9-22(24)28/h2-13,19-20,32H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTSLUISMOWNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article synthesizes available research findings related to its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a benzimidazole moiety, and a pyrrolidinone core. Its unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit notable anti-cancer properties. For instance, studies on related benzimidazole derivatives have demonstrated the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown efficacy in reducing the proliferation of cancer cell lines through the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis .
  • JNK Pathway Activation : It activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in apoptosis. The activation of JNK is associated with increased phosphorylation of pro-apoptotic factors and subsequent mitochondrial apoptotic cascades .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile is essential for understanding the compound's efficacy. Preliminary studies suggest that the compound may not be a substrate for P-glycoprotein (P-gp), which often mediates drug resistance in cancer therapies. This characteristic could enhance its bioavailability in therapeutic contexts .

In Vitro Studies

In vitro assays have provided insights into the biological activity of the compound:

  • Cell Line Testing : The compound was tested on various human prostate cancer cell lines, demonstrating significant inhibition of cell growth. Notably, it was effective against P-gp-rich cell lines, indicating its potential as an anti-cancer agent resistant to common drug efflux mechanisms .

Data Table: Summary of Biological Activity

Activity TypeObservationsReference
Cell ProliferationSignificant inhibition in prostate cancer cells
JNK ActivationInduced phosphorylation leading to apoptosis
Resistance ProfileNot a substrate for P-glycoprotein
In Vivo EfficacyReduced tumor growth in xenograft models

Vergleich Mit ähnlichen Verbindungen

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

Key Features :

  • Core structure : Piperidin-4-ol instead of pyrrolidin-2-one.
  • Substituents: Naphthalen-2-yloxy and quinolin-3-yl groups. Pharmacological Profile:
  • Acts as a specific 5-HT1F antagonist with high binding affinity (Ki = 11–47 nM) .
  • Comparison:
  • The pyrrolidin-2-one core in the target compound may alter conformational flexibility compared to piperidin-4-ol.

Arylpiperazine-Pyrrolidin-2-one Derivatives (e.g., EP-40)

Key Features :

  • Core structure : Pyrrolidin-2-one with arylpiperazine substituents.
    Pharmacological Profile :
  • EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) exhibits antiarrhythmic activity via α-adrenolytic and antioxidant mechanisms .
  • Other analogs (e.g., compound 7 in ) bind α1-ARs with pKi = 7.13.
    Comparison :
  • The target compound replaces the arylpiperazine with a benzimidazole, which may shift activity toward 5-HT receptors or other GPCRs.
  • The 2-fluorophenyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

Benzimidazole-Pyrrolidinone Hybrids

Key Features :

  • Example: 1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one .
  • Substituents: tert-butyl and o-tolyloxy groups.
    Comparison :
  • The fluorophenyl group may confer higher electronegativity and stronger π-π stacking interactions compared to tert-butyl.

Structure–Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity
Pyrrolidin-2-one core Enhances hydrogen bonding via the lactam group; improves metabolic stability .
Benzimidazole moiety May target 5-HT receptors or GPCRs due to aromatic stacking and NH interactions .
2-Fluorophenyl group Increases lipophilicity and binding affinity; reduces oxidative metabolism .
3-Methylphenoxy substituent Moderate steric bulk balances receptor selectivity and solubility .

Pharmacological Potential and Competitive Advantages

  • Cardiovascular Activity : Pyrrolidin-2-one derivatives like EP-40 demonstrate antiarrhythmic effects, which the target compound may share due to structural overlap .
  • Synthetic Feasibility: Methods from (e.g., coupling benzimidazole to pyrrolidinone via hydroxypropyl linkers) could streamline synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.